L-Buthionine

Description

Properties

IUPAC Name |

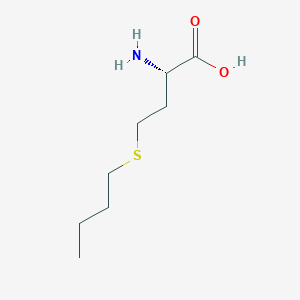

(2S)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomer Separation via Crystallization

The separation of BSO’s four stereoisomers—resulting from chiral centers at the sulfur and α-carbon atoms—remains a critical challenge. Source details a chiral solvent-based high-performance liquid chromatography (HPLC) protocol for resolving this compound-(SR)-sulfoximine diastereomers. This method leverages the differential solubility of isomers in polar solvents, enabling the isolation of L-(R) and L-(S) configurations with >95% enantiomeric excess (ee). X-ray diffraction studies confirmed the absolute configuration of L-(R)-BSO, revealing bond lengths and angles critical for its transition-state binding to γ-glutamylcysteine synthetase.

Improved Synthetic Routes

Recent advancements have focused on optimizing yield and reducing toxicity. A 2019 study reported a mild synthetic route using supercritical-assisted polymerization to generate BSO-loaded polyurea dendrimers. This method avoids harsh reagents and achieves 86.4% yield for folate-conjugated BSO formulations, as validated by ¹H NMR spectroscopy. Key reaction parameters include:

| Parameter | Value | Significance |

|---|---|---|

| Temperature | Room temperature (RT) | Minimizes thermal degradation |

| Solvent | Ethanol/hexane | Enhances diastereomer precipitation |

| Catalyst | Triethylamine (TEA) | Facilitates NHS ester conjugation |

Analytical Characterization Techniques

NMR Spectroscopy for Structural Validation

¹H and ¹³C NMR spectroscopy remain cornerstone techniques for verifying BSO’s structural integrity. Source demonstrates the use of ¹H NMR (300 MHz, D₂O) to confirm dendrimer encapsulation, with characteristic peaks at δ 3.62 ppm (ethylene glycol protons) and δ 1.45 ppm (butyl side chains). Quantitative NMR further enables precise determination of drug-loading efficiency in nanoformulations.

Derivatization-Based Detection

Traditional UV detection of BSO is hampered by its low absorption below 220 nm. A 2019 protocol addresses this via in situ derivatization with catechol-derived ortho-quinone, yielding a chromophore detectable at 503 nm. This method achieves a linear response (R² = 0.998) across 0.1–10 mM BSO concentrations, with a limit of detection (LOD) of 0.05 mM.

Nanoformulation and Drug Delivery

BSO’s therapeutic potential is enhanced through encapsulation in biocompatible carriers. Polyurea dendrimers (PURE G4-FA 2) exhibit high loading capacity (21.6 mg BSO per 20 mL ethanol) and sustained release at physiological pH. Folate targeting ensures preferential uptake in cancer cells overexpressing folate receptors, as evidenced by in vitro studies using ovarian clear cell carcinoma models.

Industrial-Scale Production and Quality Control

Commercial BSO production (e.g., Sigma-Aldrich) adheres to stringent purity standards (≥97% by TLC). Key specifications include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 222.3 g/mol | Mass spectrometry |

| Solubility | 50 mg/mL in H₂O | USP <791> |

| Storage | -20°C, desiccated | ICH Q1A(R2) guidelines |

Batch consistency is ensured via HPLC-UV analysis using C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients .

Chemical Reactions Analysis

Types of Reactions: L-Buthionine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Buthionine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.

Biology: Employed in studies to understand the role of glutathione in cellular processes.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells.

Industry: Utilized in the development of novel drug delivery systems, such as dendrimer nanoformulations, to improve the delivery and efficacy of therapeutic agents.

Mechanism of Action

L-Buthionine exerts its effects by irreversibly inhibiting gamma-glutamyl synthetase, the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a decrease in intracellular glutathione levels, resulting in increased oxidative stress within the cell. The elevated oxidative stress can induce apoptosis in cancer cells, making this compound a valuable compound in cancer research. The molecular targets involved include the gamma-glutamyl synthetase enzyme and the pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

D,L-Buthionine

- Structure: D,this compound (CAS 3343-64-4) is a racemic mixture lacking the sulfoximine group present in L-BSO. Its molecular formula is C₈H₁₇NO₂S, with a molecular weight of 191.29 g/mol .

- It is less potent in modulating GSH levels .

- Applications: Primarily used in biochemical assays to study amino acid transport and metabolism .

| Parameter | This compound-(S,R)-sulfoximine (L-BSO) | D,this compound |

|---|---|---|

| CAS Number | 83730-53-4 | 3343-64-4 |

| Molecular Weight | 222.29 g/mol | 191.29 g/mol |

| Key Functional Group | Sulfoximine | Thioether |

| Biological Role | γ-GCS inhibitor, GSH depletion | Substrate analog, no GSH modulation |

| Research Use | Oxidative stress models, cancer therapy | Enzymatic transport studies |

L-Methionine

- Structure: A natural sulfur-containing amino acid (C₅H₁₁NO₂S) with a thioether group.

- Function: Essential for protein synthesis and methylation reactions.

- Oxidation Studies : L-Methionine undergoes selective oxidation catalyzed by iron-salen complexes, a process distinct from L-BSO’s irreversible enzyme inhibition .

Functional Analogs

Trolox

- Mechanism : A water-soluble vitamin E analog and antioxidant. Unlike L-BSO, Trolox scavenges free radicals, opposing oxidative stress rather than inducing it .

- Applications : Used to study antioxidant efficacy in neurodegenerative and cardiovascular diseases .

L-Ergothioneine

- Mechanism: A naturally occurring thiol compound that scavenges reactive oxygen species (ROS).

Pharmacological Comparators

Sulforaphane

- Mechanism : Induces glutathione synthesis via Nrf2 activation, opposing L-BSO’s effect. Used to restore GSH in neurodegenerative models .

- Therapeutic Context : Both compounds are studied in schizophrenia and cancer, but with opposing mechanisms (GSH elevation vs. depletion) .

Key Research Findings

- Cancer Therapy : Pre-treatment with 50 µM L-BSO for 24 hours reduced GSH levels by 80% in A2780 cis-R ovarian cancer cells, enhancing platinum compound efficacy .

- Neurobiology : L-BSO-induced GSH depletion in rat brain cells shifted glutamate balance, mimicking schizophrenia-like excitability patterns .

- Nanoformulations: L-BSO encapsulated in polyurea dendrimers (PUREG4-FA2) showed pH-dependent release, with burst release within 4 hours at pH 7.4, improving bioavailability in tumor models .

Biological Activity

L-Buthionine (also known as this compound-S,R-sulfoximine or BSO) is a potent inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the synthesis of glutathione (GSH), a critical antioxidant in cellular defense against oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications in clinical settings.

This compound functions primarily by depleting intracellular GSH levels, which leads to increased oxidative stress within cells. The depletion of GSH can trigger various cellular responses, including apoptosis and altered cell signaling pathways. Specifically, BSO inhibits GSH synthesis by blocking the rate-limiting step in its biosynthesis, which can sensitize cells to oxidative damage and enhance the efficacy of certain chemotherapeutic agents.

Effects on Cellular Viability

Research has demonstrated that BSO can significantly affect cellular viability across different cell types. For instance, studies have shown that BSO treatment reduces cell viability in cancer cells by enhancing their sensitivity to chemotherapy drugs such as cisplatin and gemcitabine. In a study involving gallbladder cancer cells, pretreatment with BSO resulted in a 44% reduction in cell viability when combined with cisplatin treatment compared to control groups .

Case Studies and Research Findings

-

Cancer Therapy :

- In phase I clinical trials, BSO was administered to patients with advanced cancers (ovarian, lung, breast) and resulted in significant GSH depletion without major toxicity . This depletion was associated with enhanced sensitivity to chemotherapeutic agents.

- A study indicated that continuous infusion of BSO led to a decrease in peripheral blood mononuclear cell GSH levels by approximately 40% after six doses .

- Neuroprotection :

- Cardiovascular Effects :

Table 1: Summary of Biological Effects of this compound

Table 2: Clinical Outcomes from Phase I Trials

| Patient Type | Treatment | GSH Depletion (%) | Toxicity Observed |

|---|---|---|---|

| Advanced Cancer Patients | BSO + Chemotherapy | 40% | Occasional nausea/vomiting |

| Ovarian Cancer | Continuous Infusion | 40% | Minimal toxicity noted |

| Lung Cancer | Continuous Infusion | 40% | No significant adverse effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.